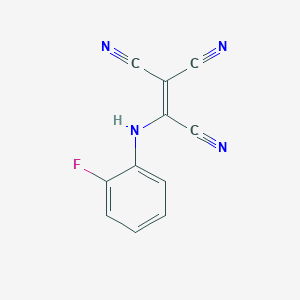
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is a chemical compound that features a fluoroaniline group attached to an ethene backbone with three cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile dimer. The reaction is carried out under basic conditions, often using sodium hydride or sodium alkoxide as the base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反应分析
Types of Reactions
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline group or the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学研究应用
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and dyes.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential nootropic and neuroprotective effects.
Industry: It is used in the production of advanced materials, including polymers and coatings
作用机制
The mechanism of action of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of cyano groups, which makes it reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form stable intermediates and products .
相似化合物的比较
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Similar in structure but lacks the fluoroaniline group.
2-(4-Fluoroanilino)ethene-1,1,2-tricarbonitrile: A positional isomer with different substitution patterns.
Uniqueness
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is unique due to the presence of both the fluoroaniline group and the ethene backbone with three cyano groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
属性
CAS 编号 |
112630-83-8 |
|---|---|
分子式 |
C11H5FN4 |
分子量 |
212.18 g/mol |
IUPAC 名称 |
2-(2-fluoroanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H5FN4/c12-9-3-1-2-4-10(9)16-11(7-15)8(5-13)6-14/h1-4,16H |
InChI 键 |
UCXUTLVRQJUFEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=C(C#N)C#N)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


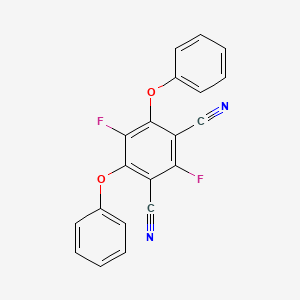
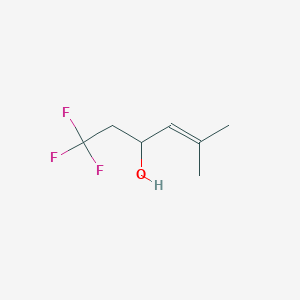

![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
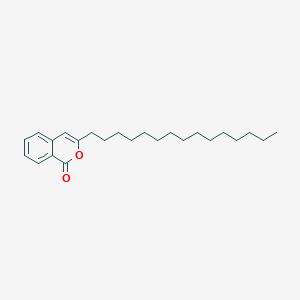
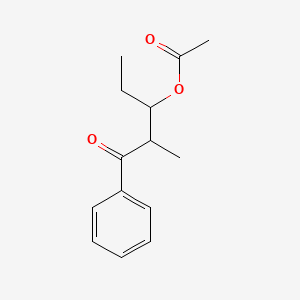
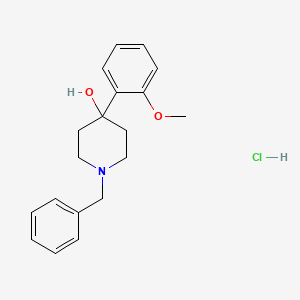

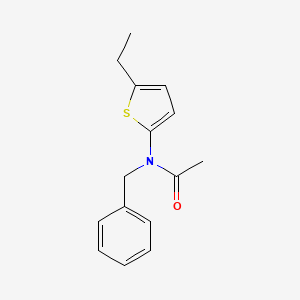

![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)

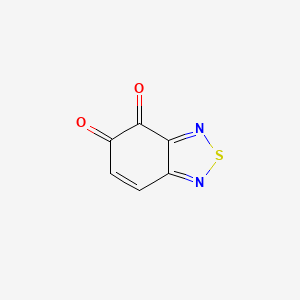
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
